Methyl 2-amino-3-chloropropanoate hydrochloride

Stereochemistry Chiral Resolution Analytical Quality Control

This specific (R)-stereoisomer (CAS 17136-54-8) is a non-negotiable chiral intermediate for synthesizing the atypical β-lactam antibiotic D-Cycloserine. Using the racemate or wrong enantiomer will compromise downstream bioactivity, reduce yield, and complicate purification. Ensure your synthesis pathway's success by sourcing the precise stereochemistry. A reliable quality benchmark is the melting point (151.2–159.3°C), which confirms identity and purity before use.

Molecular Formula C4H9Cl2NO2
Molecular Weight 174.02 g/mol
CAS No. 17136-54-8
Cat. No. B555687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-chloropropanoate hydrochloride
CAS17136-54-8
Synonyms17136-54-8; (R)-methyl2-amino-3-chloropropanoatehydrochloride; C4H9Cl2NO2; ARK022; SCHEMBL9731799; H-beta-Chloro-Ala-OMe.HCl; L-beta-chloroalaninehydrochloride; MolPort-006-823-369; POPBCSXDEXRDSX-DFWYDOINSA-N; FD3044; AKOS025286149; NSC117383; AK165586; AM008847; beta-chloroalaninemethylesterhydrochloride; FT-0664546; X3554; L-|A-ChloroalanineMethylEsterHydrochloride; L-beta-Chloroalaninemethylesterhydrochloride; D,L-3-Chloroalaninemethylesterhydrochloride; (R)-METHYL2-AMINO-3-CHLOROPROPANOATEHCL; METHYL(2R)-2-AMINO-3-CHLOROPROPANOATEHYDROCHLORIDE
Molecular FormulaC4H9Cl2NO2
Molecular Weight174.02 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCl)N.Cl
InChIInChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H
InChIKeyPOPBCSXDEXRDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-3-chloropropanoate Hydrochloride (CAS 17136-54-8): Procurement-Relevant Identity and Class Positioning


Methyl 2-amino-3-chloropropanoate hydrochloride (CAS 17136-54-8), also known as L-β-chloroalanine methyl ester hydrochloride, is a chiral, unnatural amino acid derivative with the molecular formula C₄H₉Cl₂NO₂ and molecular weight 174.02 g/mol [1]. This compound belongs to the β-chloroalanine ester class and is a critical intermediate in the synthesis of atypical β-lactam antibiotics, notably D-Cycloserine, due to its specific (R)-stereochemistry at the α-carbon [2]. It is a white to off-white crystalline solid, stable under recommended storage conditions (2–8°C), and is primarily utilized in research and industrial organic synthesis, not for direct therapeutic use .

Why Generic Substitution Fails: Critical Procurement Distinctions for Methyl 2-amino-3-chloropropanoate Hydrochloride


Direct substitution of CAS 17136-54-8 with its closely related analogs—such as its enantiomer (CAS 112346-82-4) or the racemic mixture (CAS 33646-31-0)—is scientifically invalid and operationally risky due to quantifiable differences in stereochemical specificity and synthetic utility. In biochemical pathways and asymmetric syntheses, the (R)-configuration of this compound is non-negotiable; the (S)-enantiomer exhibits distinct, often inferior, activity in critical applications like D-Cycloserine synthesis, where stereochemistry directly dictates downstream product efficacy [1][2]. Furthermore, the racemic form introduces 50% inert or antagonistic material, reducing overall yield and complicating purification, which undermines cost-efficiency and analytical reproducibility . The specific melting point range of 151.2–159.3°C for the pure (R)-isomer also provides a verifiable identity and purity benchmark not applicable to the racemate, which melts lower at 124–126°C .

Quantitative Differentiation Evidence for Methyl 2-amino-3-chloropropanoate Hydrochloride (CAS 17136-54-8) Against Key Comparators


Chiral Purity as a Critical Control Point: (R)- vs. (S)-Enantiomer and Racemate

The (R)-enantiomer (CAS 17136-54-8) is the required stereoisomer for synthesizing the antibiotic D-Cycloserine. The (S)-enantiomer (CAS 112346-82-4) is not a suitable substitute, as the (R)-configuration is essential for the biological activity of the final product [1]. Procurement of the racemic mixture (CAS 33646-31-0) introduces a 50% impurity of the inactive enantiomer, which reduces the maximum theoretical yield by 50% and necessitates additional, costly chiral resolution steps .

Stereochemistry Chiral Resolution Analytical Quality Control

Physicochemical Identity Verification: Melting Point as a Purity Benchmark

The melting point of the pure (R)-enantiomer hydrochloride salt (CAS 17136-54-8) is a defined range of 151.2–159.3°C . This is distinct from the racemic mixture (CAS 33646-31-0), which has a reported melting point of 124–126°C . This ~27°C difference provides a clear, quantifiable physical property for verifying identity and assessing purity upon receipt.

Physicochemical Characterization Purity Analysis Melting Point

Synthetic Route Efficiency: Enantiomerically Pure Starting Material Advantage

Using the pure (R)-enantiomer methyl ester (CAS 17136-54-8) as a building block streamlines the synthesis of chiral targets like D-Cycloserine, avoiding the 50% yield loss and additional purification steps inherent to starting with a racemic mixture . While a direct quantitative yield comparison is not provided, the patent literature explicitly establishes the (R)-enantiomer as the required intermediate, implying a necessary and non-substitutable role for this specific stereoisomer [1].

Synthetic Yield Process Chemistry Cost-Efficiency

Role in D-Cycloserine Synthesis: A Documented, Non-Substitutable Intermediate

CAS 17136-54-8 is a documented intermediate in the preparation of the antibiotic D-Cycloserine . The patent literature specifies the use of (R)-methyl 2-amino-3-chloropropanoate hydrochloride in the synthetic route, underscoring its specific, non-interchangeable role. The (S)-enantiomer (CAS 112346-82-4) and racemate (CAS 33646-31-0) are not described for this application, highlighting the unique utility of the (R)-stereoisomer [1].

Antibiotic Synthesis Intermediate Pharmaceutical Manufacturing

Verified Application Scenarios for Methyl 2-amino-3-chloropropanoate Hydrochloride (CAS 17136-54-8)


Synthesis of D-Cycloserine and Related β-Lactam Antibiotics

This compound serves as a key, stereospecific intermediate in the multi-step synthesis of the atypical β-lactam antibiotic D-Cycloserine. Its use is explicitly documented in patent literature, where the (R)-stereochemistry of the α-carbon is critical for the final drug's bioactivity [1]. Procurement of this exact compound is therefore essential for any laboratory or pilot plant engaged in the development or manufacturing of this antibiotic class, as substitution with the racemate or wrong enantiomer will fail to produce the active pharmaceutical ingredient.

Asymmetric Synthesis and Chiral Building Block Studies

The high chiral purity of CAS 17136-54-8 makes it an ideal building block for asymmetric synthesis projects in medicinal chemistry and chemical biology [1]. The quantitative data on melting point (151.2–159.3°C) provides a reliable quality control metric to ensure the integrity of the starting material before committing it to a complex, multi-step synthesis . This is in contrast to the racemic mixture, which would introduce diastereomeric impurities and lower the maximum theoretical yield of the desired chiral product.

Calibration Standards for Chiral Analytical Method Development

In analytical chemistry, a pure, well-characterized enantiomer like CAS 17136-54-8 is indispensable as a calibration standard for developing and validating chiral separation methods, such as HPLC with a chiral stationary phase. Its known and reproducible melting point, along with its distinct retention time relative to its enantiomer, makes it a reliable reference for quantifying enantiomeric excess in reaction mixtures or for quality control of similar compounds [1].

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